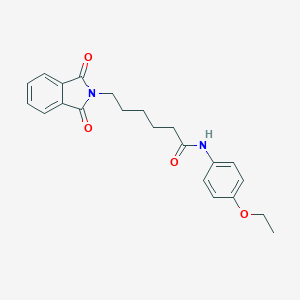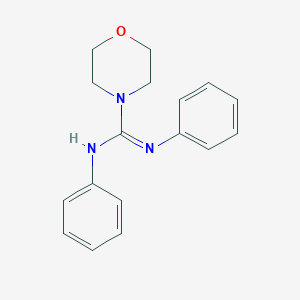![molecular formula C18H17NO B258980 N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
N-[(4-methoxynaphthalen-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxynaphthalen-1-yl)methyl]aniline, also known as MNMA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MNMA belongs to the class of arylalkylamines, which are known to have various biological activities. The compound has been shown to have potential applications in the field of pharmacology, particularly in the study of serotonin receptors and their role in physiological processes.
Mecanismo De Acción
N-[(4-methoxynaphthalen-1-yl)methyl]aniline acts as an agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When this compound binds to the receptor, it induces a conformational change that leads to the activation of downstream signaling pathways. This ultimately leads to changes in cellular activity and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce the activation of the 5-HT2A receptor, leading to the release of intracellular calcium and activation of downstream signaling pathways. In vivo studies have shown that this compound can induce changes in behavior and physiological responses, including changes in locomotor activity and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound has some limitations as a research tool. It has a relatively short half-life, which limits its use in long-term studies. Additionally, this compound can induce changes in behavior and physiological responses, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[(4-methoxynaphthalen-1-yl)methyl]aniline. One area of research is the development of analogs of this compound that have improved pharmacological properties, such as longer half-life or reduced side effects. Another area of research is the study of the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, and the potential therapeutic applications of targeting this receptor. Finally, the use of this compound in combination with other research tools, such as optogenetics or electrophysiology, could provide valuable insights into the role of the 5-HT2A receptor in various physiological processes.
Métodos De Síntesis
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves the reaction of 4-methoxynaphthalene with aniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction of the intermediate to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been studied for its potential use in the field of pharmacology, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. This compound has been shown to be a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This makes this compound a valuable tool for studying the role of this receptor in various physiological processes.
Propiedades
Fórmula molecular |
C18H17NO |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h2-12,19H,13H2,1H3 |
Clave InChI |
QGYZOYBXGQZUNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)




![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
